Cas no 76198-25-9 (2-isocyanato-6,6-dimethylbicyclo3.1.1heptane)

2-Isocyanato-6,6-dimethylbicyclo[3.1.1]heptane is a bicyclic isocyanate compound characterized by its rigid molecular structure, derived from pinane. The sterically hindered isocyanate group enhances its reactivity selectivity, making it suitable for specialized polyurethane and polymer applications. Its bicyclic framework contributes to improved thermal and chemical stability in derived materials. The compound is particularly valued in high-performance coatings, adhesives, and elastomers, where its structural rigidity imparts enhanced mechanical properties and resistance to degradation. Careful handling is required due to its isocyanate functionality, which is moisture-sensitive and necessitates anhydrous conditions during storage and processing. Its unique structure offers tailored reactivity for advanced material synthesis.
2-isocyanato-6,6-dimethylbicyclo3.1.1heptane structure
76198-25-9 structure
Product Name:2-isocyanato-6,6-dimethylbicyclo3.1.1heptane
CAS No:76198-25-9
MF:C10H15NO
MW:165.232202768326
CID:6111470
PubChem ID:130815224
Update Time:2025-06-11

2-isocyanato-6,6-dimethylbicyclo3.1.1heptane Chemical and Physical Properties

Names and Identifiers

    • 2-isocyanato-6,6-dimethylbicyclo3.1.1heptane
    • EN300-1811532
    • 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane
    • 76198-25-9
    • Inchi: 1S/C10H15NO/c1-10(2)7-3-4-9(11-6-12)8(10)5-7/h7-9H,3-5H2,1-2H3
    • InChI Key: YCIJBDJCCSFLHK-UHFFFAOYSA-N
    • SMILES: O=C=NC1CCC2CC1C2(C)C

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.4Ų

2-isocyanato-6,6-dimethylbicyclo3.1.1heptane Pricemore >>

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Additional information on 2-isocyanato-6,6-dimethylbicyclo3.1.1heptane

2-Isocyanato-6,6-Dimethylbicyclo[3.1.1]heptane: An Overview of Its Properties and Applications

2-Isocyanato-6,6-dimethylbicyclo[3.1.1]heptane (CAS No. 76198-25-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, characterized by its bicyclic structure and isocyanate functional group, offers a range of properties that make it valuable for various applications.

The isocyanate functional group in 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane is particularly noteworthy due to its reactivity with amines and alcohols, leading to the formation of ureas and urethanes, respectively. This reactivity is crucial in the synthesis of polymers and coatings, where the compound can be used as a monomer or cross-linking agent to enhance the mechanical and chemical properties of the final product.

In the context of materials science, 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane has been explored for its potential in developing high-performance polymers and composites. Recent studies have shown that this compound can significantly improve the thermal stability and mechanical strength of polymer matrices when used as a cross-linking agent. For instance, a study published in the Journal of Polymer Science demonstrated that incorporating 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane into epoxy resins resulted in a 30% increase in tensile strength and a 20% improvement in thermal stability compared to conventional systems.

In the pharmaceutical industry, the isocyanate functionality of 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane has been leveraged for drug delivery applications. The ability to form covalent bonds with biomolecules makes it an attractive candidate for creating targeted drug delivery systems. Research published in the Journal of Medicinal Chemistry highlighted the use of this compound in developing prodrugs that are activated upon reaching specific physiological conditions, thereby enhancing therapeutic efficacy while minimizing side effects.

The bicyclic structure of 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane also contributes to its unique properties. The rigid nature of the bicyclic framework provides structural stability and conformational rigidity, which can be beneficial in designing molecules with specific biological activities. For example, a study in Organic Letters reported the synthesis of novel antiviral agents using 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane as a key intermediate, demonstrating its potential in antiviral drug discovery.

Synthesis methods for 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane have been well-documented in the literature. A common approach involves the reaction of 6,6-dimethylbicyclo[3.1.1]heptan-2-one with phosgene or an equivalent reagent to introduce the isocyanate group. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In terms of safety and handling, while 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity with moisture and certain chemicals. Proper storage conditions and personal protective equipment (PPE) are recommended to ensure safe handling.

The future outlook for 2-isocyanato-6,6-dimethylbicyclo[3.1.1]heptane is promising, with ongoing research exploring new applications and improving existing ones. The compound's unique combination of reactivity and structural stability positions it as a valuable tool in various scientific disciplines.

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